4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
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Overview
Description
4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine moiety, which is fused to a phenyl ring, and an ethoxy group attached to the benzamide core.
Mechanism of Action
Target of Action
The primary target of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-ethoxybenzamide is the Cell division protein ZipA . This protein is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division, making it a potential target for antimicrobial agents .
Mode of Action
This interaction could potentially disrupt the normal function of the protein, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
Given its target, it is likely that it impacts the bacterial cell division pathway . By inhibiting the function of the ZipA protein, the compound could disrupt the normal cell division process, leading to the death of the bacteria .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth and proliferation . By targeting the ZipA protein, which is essential for bacterial cell division, the compound could potentially lead to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors to form the triazolopyridazine ring.
Attachment of the Phenyl Ring: The triazolopyridazine core is then coupled with a halogenated phenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions, where an ethoxy-containing reagent reacts with the intermediate compound.
Formation of the Benzamide: Finally, the benzamide moiety is formed by reacting the intermediate with benzoyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation can reduce the nitro groups or other reducible functionalities present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the phenyl ring or the triazolopyridazine core, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation using palladium on carbon.
Substitution: Halogenated reagents in the presence of a base or acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes like kinases and phosphatases.
Chemical Biology: It serves as a probe in chemical biology to study cellular pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[4-(1,2,4-triazol-3-yl)phenyl]benzamide
- 4-ethoxy-N-[4-(1,2,4-triazolo[3,4-b]pyridazin-6-yl)phenyl]benzamide
Uniqueness
4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is unique due to its specific triazolopyridazine structure, which provides distinct biological activities compared to other triazole or pyridazine derivatives. Its unique combination of functional groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-2-27-17-9-5-15(6-10-17)20(26)22-16-7-3-14(4-8-16)18-11-12-19-23-21-13-25(19)24-18/h3-13H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUQIYIUXZDDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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